molecular formula C16H17NO3 B3014035 3-(azepane-1-carbonyl)-2H-chromen-2-one CAS No. 324066-21-9

3-(azepane-1-carbonyl)-2H-chromen-2-one

Cat. No.: B3014035
CAS No.: 324066-21-9
M. Wt: 271.316
InChI Key: QEUJLHFRRGJOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepane-1-carbonyl)-2H-chromen-2-one: is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to the chromen-2-one core. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Scientific Research Applications

Chemistry: 3-(azepane-1-carbonyl)-2H-chromen-2-one is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design and synthesis of new drugs targeting specific biological pathways. Its structural features make it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, dyes, and other functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(azepane-1-carbonyl)-2H-chromen-2-one typically involves the reaction of chromen-2-one derivatives with azepane-1-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(azepane-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the azepane-1-carbonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the azepane-1-carbonyl group.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

  • 3-(azepane-1-carbonyl)phenol
  • 4-(azepane-1-carbonyl)-1-o-tolyl-pyrrolidin-2-one
  • 4-(azepane-1-carbonyl)-N-(2-chloro-4-methylphenyl)-1,2,5-trimethyl-1H-pyrrole-3-sulfonamide

Comparison: Compared to similar compounds, 3-(azepane-1-carbonyl)-2H-chromen-2-one stands out due to its unique chromen-2-one core, which imparts distinct chemical and biological properties. The presence of the azepane ring further enhances its versatility in chemical reactions and potential applications. While other similar compounds may share some structural features, the combination of the chromen-2-one core and the azepane ring in this compound makes it a unique and valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(azepane-1-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-15(17-9-5-1-2-6-10-17)13-11-12-7-3-4-8-14(12)20-16(13)19/h3-4,7-8,11H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUJLHFRRGJOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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